Buprenorphine

Buprenorphine

Catalog No.: B1668060
CAS RN: 52485-79-7
MF: C29H41NO4
MW: 467.6 g/mol
InChIKey: RMRJXGBAOAMLHD-XDSMJGGHSA-N
IUPAC Name: (1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol


* For research use only. Not for human or veterinary use.
CAS RN

52485-79-7

Product Name

Buprenorphine

Molecular Formula

C29H41NO4

Molecular Weight

467.6 g/mol

IUPAC Name

(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol

InChI

InChI=1S/C29H41NO4/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,33-5)24-28(27)12-13-30(16-17-6-7-17)21(27)14-18-8-9-19(31)23(34-24)22(18)28/h8-9,17,20-21,24,31-32H,6-7,10-16H2,1-5H3/t20-,21+,24+,26?,27-,28-,29-/m0/s1

InChI Key

RMRJXGBAOAMLHD-XDSMJGGHSA-N

Isomeric SMILES

C[C@]([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)(C(C)(C)C)O

SMILES

OC(C)(C(C)(C)C)[C@H]1[C@]2(OC)[C@@]3([H])[C@]45C6=C(O3)C(O)=CC=C6C[C@@H](N(CC7CC7)CC5)[C@]4(CC2)C1

Canonical SMILES

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O

Appearance

Solid powder

Other CAS RN

52485-79-7
53152-21-9

Physical Description

Solid

Pictograms

Acute Toxic; Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

53152-21-9 (hydrochloride)

Shelf Life

>2 years if stored properly

Solubility

Soluble in DMSO

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

6029 M
6029-M
6029M
Buprenex
Buprenorphine
Buprenorphine Hydrochloride
Buprex
Hydrochloride, Buprenorphine
Prefin
RX 6029 M
RX-6029-M
RX6029M
Subutex
Temgésic
Temgesic

Reference

1: Hamaguchi S, Ikeda T. [Buprenorphine transdermal patch (Norspan tape)]. Masui. 2013 Jul;62(7):799-807. Japanese. PubMed PMID: 23905402.
2: Gruber VA, Rainey PM, Moody DE, Morse GD, Ma Q, Prathikanti S, Pade PA, Alvanzo AA, McCance-Katz EF. Interactions between buprenorphine and the protease inhibitors darunavir-ritonavir and fosamprenavir-ritonavir. Clin Infect Dis. 2012 Feb 1;54(3):414-23. doi: 10.1093/cid/cir799. Epub 2011 Nov 18. PubMed PMID: 22100576; PubMed Central PMCID: PMC3258270.
3: Saleh MI. Modeling longitudinal changes in buprenorphine treatment outcome for opioid dependence. Pharmacopsychiatry. 2014 Nov;47(7):251-8. doi: 10.1055/s-0034-1390467. Epub 2014 Oct 16. PubMed PMID: 25321188.
4: Chen KY, Chen L, Mao J. Buprenorphine-naloxone therapy in pain management. Anesthesiology. 2014 May;120(5):1262-74. doi: 10.1097/ALN.0000000000000170. Review. PubMed PMID: 24509068; PubMed Central PMCID: PMC3999180.
5: Colameco S, Pohl M. Buprenorphine in the workers' compensation setting. J Opioid Manag. 2014 Jul-Aug;10(4):277-83. doi: 10.5055/jom.2014.0215. Review. PubMed PMID: 25162607.
6: Al-Tawil N, Odar-Cederlöf I, Berggren AC, Johnson HE, Persson J. Pharmacokinetics of transdermal buprenorphine patch in the elderly. Eur J Clin Pharmacol. 2013 Feb;69(2):143-9. doi: 10.1007/s00228-012-1320-8. Epub 2012 Jun 17. PubMed PMID: 22706617; PubMed Central PMCID: PMC3548110.
7: Hedges AR, Pypendop BH, Shilo-Benjamini Y, Stanley SD, Ilkiw JE. Pharmacokinetics of buprenorphine following intravenous and buccal administration in cats, and effects on thermal threshold. J Vet Pharmacol Ther. 2014 Jun;37(3):252-9. doi: 10.1111/jvp.12084. Epub 2013 Oct 30. PubMed PMID: 24862514.
8: KuKanich B, Allen P. Comparative pharmacokinetics of intravenous fentanyl and buprenorphine in healthy greyhound dogs. J Vet Pharmacol Ther. 2014 Dec;37(6):595-7. doi: 10.1111/jvp.12129. Epub 2014 Mar 29. PubMed PMID: 24684621; PubMed Central PMCID: PMC4219927.
9: Davis JL, Messenger KM, LaFevers DH, Barlow BM, Posner LP. Pharmacokinetics of intravenous and intramuscular buprenorphine in the horse. J Vet Pharmacol Ther. 2012 Feb;35(1):52-8. doi: 10.1111/j.1365-2885.2011.01284.x. Epub 2011 Mar 11. PubMed PMID: 21392040.
10: Huestis MA, Cone EJ, Pirnay SO, Umbricht A, Preston KL. Intravenous buprenorphine and norbuprenorphine pharmacokinetics in humans. Drug Alcohol Depend. 2013 Aug 1;131(3):258-62. doi: 10.1016/j.drugalcdep.2012.11.014. Epub 2012 Dec 14. PubMed PMID: 23246635; PubMed Central PMCID: PMC3663890.
11: Belsey SL, Couchman L, Flanagan RJ. Buprenorphine detection in urine using liquid chromatography-high-resolution mass spectrometry: comparison with cloned enzyme donor immunoassay (ThermoFisher) and homogeneous enzyme immunoassay (immunalysis). J Anal Toxicol. 2014 Sep;38(7):438-43. doi: 10.1093/jat/bku060. Epub 2014 Jun 12. PubMed PMID: 24925983.
12: Ray R, Vaswani M, Deb KS, Sethi H, Chopra A, Kishore N, Goyal R. Post marketing surveillance of sublingual buprenorphine naloxone combination tablets. Indian J Physiol Pharmacol. 2012 Oct-Dec;56(4):359-66. PubMed PMID: 23781656.
13: Bartu AE, Ilett KF, Hackett LP, Doherty DA, Hamilton D. Buprenorphine exposure in infants of opioid-dependent mothers at birth. Aust N Z J Obstet Gynaecol. 2012 Aug;52(4):342-7. doi: 10.1111/j.1479-828X.2012.01424.x. Epub 2012 Mar 19. PubMed PMID: 22428721.
14: Bortolami E, Slingsby L, Love EJ. Comparison of two formulations of buprenorphine in cats administered by the oral transmucosal route. J Feline Med Surg. 2012 Aug;14(8):534-9. doi: 10.1177/1098612X12442038. Epub 2012 Mar 8. PubMed PMID: 22403414.
15: Campbell ND, Lovell AM. The history of the development of buprenorphine as an addiction therapeutic. Ann N Y Acad Sci. 2012 Feb;1248:124-39. doi: 10.1111/j.1749-6632.2011.06352.x. Epub 2012 Jan 18. PubMed PMID: 22256949.
16: Kapil RP, Cipriano A, Friedman K, Michels G, Shet MS, Colucci SV, Apseloff G, Kitzmiller J, Harris SC. Once-weekly transdermal buprenorphine application results in sustained and consistent steady-state plasma levels. J Pain Symptom Manage. 2013 Jul;46(1):65-75. doi: 10.1016/j.jpainsymman.2012.06.014. Epub 2012 Sep 29. PubMed PMID: 23026548.
17: Krotscheck U, Boothe DM, Little AA, Erb HN. Pharmacokinetics of buprenorphine in a sodium carboxymethylcellulose gel after buccal transmucosal administration in dogs. Vet Ther. 2010 Fall;11(3):E1-8. PubMed PMID: 20960411.
18: Dankiewicz EH, Haddox JD. Clarification on transdermal buprenorphine. J Pain Palliat Care Pharmacother. 2014 Dec;28(4):415-6. doi: 10.3109/15360288.2014.972489. Epub 2014 Oct 28. PubMed PMID: 25348227.
19: Mannelli P, Peindl KS, Lee T, Bhatia KS, Wu LT. Buprenorphine-mediated transition from opioid agonist to antagonist treatment: state of the art and new perspectives. Curr Drug Abuse Rev. 2012 Mar;5(1):52-63. Review. PubMed PMID: 22280332; PubMed Central PMCID: PMC3496559.
20: Tetrault JM, McCance-Katz EF, Moody DE, Fiellin DA, Lruie BS, DInh AT, Fiellin LE. The impact of recent cocaine use on plasma levels of methadone and buprenorphine in patients with and without HIV-infection. J Subst Abuse Treat. 2015 Apr;51:70-4. doi: 10.1016/j.jsat.2014.10.010. Epub 2014 Nov 5. PubMed PMID: 25480096.

Origin of Product

United States

Buprenorphine is a DEA Schedule III controlled substance. Substances in the DEA Schedule III have a potential for abuse less than substances in Schedules I or II and abuse may lead to moderate or low physical dependence or high psychological dependence.
Buprenorphine is an orally available, semisynthetic opioid analgesic, which is used as an analgesic and for management of opioid dependence. Therapy with buprenorphine has not been associated with serum enzyme elevations, and clinically apparent liver injury has been reported largely with overdose and abuse (intravenous administration of the sublingual formulation).
Buprenorphine, also known as temgesic or buprenorfina, belongs to the class of organic compounds known as phenanthrenes and derivatives. These are polycyclic compounds containing a phenanthrene moiety, which is a tricyclic aromatic compound with three non-linearly fused benzene. Buprenorphine is a drug which is used for the treatment of moderate to severe pain, peri-operative analgesia, and opioid dependence. Buprenorphine is considered to be a practically insoluble (in water) and relatively neutral molecule. Buprenorphine has been detected in multiple biofluids, such as urine and blood. Within the cell, buprenorphine is primarily located in the membrane (predicted from logP). In humans, buprenorphine is involved in the buprenorphine action pathway. Buprenorphine is a potentially toxic compound.

1: Hamaguchi S, Ikeda T. [Buprenorphine transdermal patch (Norspan tape)]. Masui. 2013 Jul;62(7):799-807. Japanese. PubMed PMID: 23905402.
2: Gruber VA, Rainey PM, Moody DE, Morse GD, Ma Q, Prathikanti S, Pade PA, Alvanzo AA, McCance-Katz EF. Interactions between buprenorphine and the protease inhibitors darunavir-ritonavir and fosamprenavir-ritonavir. Clin Infect Dis. 2012 Feb 1;54(3):414-23. doi: 10.1093/cid/cir799. Epub 2011 Nov 18. PubMed PMID: 22100576; PubMed Central PMCID: PMC3258270.
3: Saleh MI. Modeling longitudinal changes in buprenorphine treatment outcome for opioid dependence. Pharmacopsychiatry. 2014 Nov;47(7):251-8. doi: 10.1055/s-0034-1390467. Epub 2014 Oct 16. PubMed PMID: 25321188.
4: Chen KY, Chen L, Mao J. Buprenorphine-naloxone therapy in pain management. Anesthesiology. 2014 May;120(5):1262-74. doi: 10.1097/ALN.0000000000000170. Review. PubMed PMID: 24509068; PubMed Central PMCID: PMC3999180.
5: Colameco S, Pohl M. Buprenorphine in the workers' compensation setting. J Opioid Manag. 2014 Jul-Aug;10(4):277-83. doi: 10.5055/jom.2014.0215. Review. PubMed PMID: 25162607.
6: Al-Tawil N, Odar-Cederlöf I, Berggren AC, Johnson HE, Persson J. Pharmacokinetics of transdermal buprenorphine patch in the elderly. Eur J Clin Pharmacol. 2013 Feb;69(2):143-9. doi: 10.1007/s00228-012-1320-8. Epub 2012 Jun 17. PubMed PMID: 22706617; PubMed Central PMCID: PMC3548110.
7: Hedges AR, Pypendop BH, Shilo-Benjamini Y, Stanley SD, Ilkiw JE. Pharmacokinetics of buprenorphine following intravenous and buccal administration in cats, and effects on thermal threshold. J Vet Pharmacol Ther. 2014 Jun;37(3):252-9. doi: 10.1111/jvp.12084. Epub 2013 Oct 30. PubMed PMID: 24862514.
8: KuKanich B, Allen P. Comparative pharmacokinetics of intravenous fentanyl and buprenorphine in healthy greyhound dogs. J Vet Pharmacol Ther. 2014 Dec;37(6):595-7. doi: 10.1111/jvp.12129. Epub 2014 Mar 29. PubMed PMID: 24684621; PubMed Central PMCID: PMC4219927.
9: Davis JL, Messenger KM, LaFevers DH, Barlow BM, Posner LP. Pharmacokinetics of intravenous and intramuscular buprenorphine in the horse. J Vet Pharmacol Ther. 2012 Feb;35(1):52-8. doi: 10.1111/j.1365-2885.2011.01284.x. Epub 2011 Mar 11. PubMed PMID: 21392040.
10: Huestis MA, Cone EJ, Pirnay SO, Umbricht A, Preston KL. Intravenous buprenorphine and norbuprenorphine pharmacokinetics in humans. Drug Alcohol Depend. 2013 Aug 1;131(3):258-62. doi: 10.1016/j.drugalcdep.2012.11.014. Epub 2012 Dec 14. PubMed PMID: 23246635; PubMed Central PMCID: PMC3663890.
11: Belsey SL, Couchman L, Flanagan RJ. Buprenorphine detection in urine using liquid chromatography-high-resolution mass spectrometry: comparison with cloned enzyme donor immunoassay (ThermoFisher) and homogeneous enzyme immunoassay (immunalysis). J Anal Toxicol. 2014 Sep;38(7):438-43. doi: 10.1093/jat/bku060. Epub 2014 Jun 12. PubMed PMID: 24925983.
12: Ray R, Vaswani M, Deb KS, Sethi H, Chopra A, Kishore N, Goyal R. Post marketing surveillance of sublingual buprenorphine naloxone combination tablets. Indian J Physiol Pharmacol. 2012 Oct-Dec;56(4):359-66. PubMed PMID: 23781656.
13: Bartu AE, Ilett KF, Hackett LP, Doherty DA, Hamilton D. Buprenorphine exposure in infants of opioid-dependent mothers at birth. Aust N Z J Obstet Gynaecol. 2012 Aug;52(4):342-7. doi: 10.1111/j.1479-828X.2012.01424.x. Epub 2012 Mar 19. PubMed PMID: 22428721.
14: Bortolami E, Slingsby L, Love EJ. Comparison of two formulations of buprenorphine in cats administered by the oral transmucosal route. J Feline Med Surg. 2012 Aug;14(8):534-9. doi: 10.1177/1098612X12442038. Epub 2012 Mar 8. PubMed PMID: 22403414.
15: Campbell ND, Lovell AM. The history of the development of buprenorphine as an addiction therapeutic. Ann N Y Acad Sci. 2012 Feb;1248:124-39. doi: 10.1111/j.1749-6632.2011.06352.x. Epub 2012 Jan 18. PubMed PMID: 22256949.
16: Kapil RP, Cipriano A, Friedman K, Michels G, Shet MS, Colucci SV, Apseloff G, Kitzmiller J, Harris SC. Once-weekly transdermal buprenorphine application results in sustained and consistent steady-state plasma levels. J Pain Symptom Manage. 2013 Jul;46(1):65-75. doi: 10.1016/j.jpainsymman.2012.06.014. Epub 2012 Sep 29. PubMed PMID: 23026548.
17: Krotscheck U, Boothe DM, Little AA, Erb HN. Pharmacokinetics of buprenorphine in a sodium carboxymethylcellulose gel after buccal transmucosal administration in dogs. Vet Ther. 2010 Fall;11(3):E1-8. PubMed PMID: 20960411.
18: Dankiewicz EH, Haddox JD. Clarification on transdermal buprenorphine. J Pain Palliat Care Pharmacother. 2014 Dec;28(4):415-6. doi: 10.3109/15360288.2014.972489. Epub 2014 Oct 28. PubMed PMID: 25348227.
19: Mannelli P, Peindl KS, Lee T, Bhatia KS, Wu LT. Buprenorphine-mediated transition from opioid agonist to antagonist treatment: state of the art and new perspectives. Curr Drug Abuse Rev. 2012 Mar;5(1):52-63. Review. PubMed PMID: 22280332; PubMed Central PMCID: PMC3496559.
20: Tetrault JM, McCance-Katz EF, Moody DE, Fiellin DA, Lruie BS, DInh AT, Fiellin LE. The impact of recent cocaine use on plasma levels of methadone and buprenorphine in patients with and without HIV-infection. J Subst Abuse Treat. 2015 Apr;51:70-4. doi: 10.1016/j.jsat.2014.10.010. Epub 2014 Nov 5. PubMed PMID: 25480096.